![molecular formula C13H17N5O B6456825 (2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549007-86-3](/img/structure/B6456825.png)
(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Description
(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a useful research compound. Its molecular formula is C13H17N5O and its molecular weight is 259.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.14331018 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a novel heterocyclic compound that combines a triazole-pyridazine moiety with an octahydrocyclopentapyrrole structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{16}N_{6}O
- Molecular Weight : 244.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and pyridazine rings are known for their roles in enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on various kinases, including c-Met kinase, which is implicated in cancer progression.
- Antimicrobial Activity : The structural features allow for interactions with bacterial enzymes, potentially leading to antimicrobial effects.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related triazolo-pyridazine derivatives on cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 | |
HeLa | 2.73 ± 0.33 |
These findings indicate that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the triazole and pyridazine components significantly impact biological activity. For example:
- Compounds with halogen substitutions showed varied cytotoxicity levels.
- The presence of a pyridine ring enhances binding affinity to target proteins.
Case Studies
Several case studies have focused on derivatives of the triazolo-pyridazine framework:
- Case Study on c-Met Inhibition :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-8-13-5-1-2-10(13)6-17(7-13)12-4-3-11-15-14-9-18(11)16-12/h3-4,9-10,19H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSRQLOTYQUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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